molecular formula C20H22N2O4 B6331458 alpha,epsilon-Dibenzoyl-DL-lysine CAS No. 32513-92-1

alpha,epsilon-Dibenzoyl-DL-lysine

Cat. No.: B6331458
CAS No.: 32513-92-1
M. Wt: 354.4 g/mol
InChI Key: WZWYZPFOTAVDKN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha,epsilon-Dibenzoyl-DL-lysine typically involves the reaction of lysine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the dibenzoyl derivative. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while minimizing waste and by-products .

Chemical Reactions Analysis

Types of Reactions: alpha,epsilon-Dibenzoyl-DL-lysine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

alpha,epsilon-Dibenzoyl-DL-lysine has several applications in scientific research, including:

    Chemistry: Used as a reagent in peptide synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and modifications.

    Medicine: Investigated for potential therapeutic applications due to its biochemical properties.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of alpha,epsilon-Dibenzoyl-DL-lysine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction is mediated through the benzoyl groups, which can form covalent or non-covalent bonds with the target molecules. The pathways involved in these interactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

  • alpha,epsilon-Dibenzoyl-L-lysine
  • alpha,epsilon-Dibenzoyl-D-lysine
  • alpha,epsilon-Dibenzoyl-DL-ornithine

Comparison: alpha,epsilon-Dibenzoyl-DL-lysine is unique due to its specific stereochemistry and the presence of both D- and L-lysine forms. This dual stereochemistry allows it to interact with a broader range of molecular targets compared to its single-stereoisomer counterparts. Additionally, the dibenzoyl groups provide distinct chemical properties that differentiate it from other similar compounds .

Properties

IUPAC Name

2,6-dibenzamidohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c23-18(15-9-3-1-4-10-15)21-14-8-7-13-17(20(25)26)22-19(24)16-11-5-2-6-12-16/h1-6,9-12,17H,7-8,13-14H2,(H,21,23)(H,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWYZPFOTAVDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20286480
Record name n2,n6-dibenzoyllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1946-96-9
Record name NSC46040
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46040
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n2,n6-dibenzoyllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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